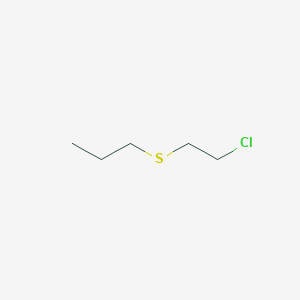

2-Chloroethyl n-propyl sulfide

Description

Historical Context of Aliphatic Chloroalkyl Sulfides in Chemical Synthesis and Reactivity Studies

The study of aliphatic chloroalkyl sulfides is intrinsically linked to the history of chemical warfare and the subsequent efforts to understand and counteract these agents. The most infamous compound in this class is bis(2-chloroethyl) sulfide (B99878), commonly known as sulfur mustard or mustard gas. The synthesis and vesicant (blistering) properties of sulfur mustard have been documented since the 19th century, but its large-scale use during World War I brought its devastating effects to global attention. This historical context spurred intensive research into the chemistry of related compounds to understand their mechanism of action and to develop protective measures and decontamination strategies.

In the decades that followed, chemists synthesized and studied a wide array of sulfur mustard analogues, including monofunctional variants like 2-chloroethyl alkyl sulfides. These simpler, less toxic analogues, such as 2-chloroethyl ethyl sulfide and 2-chloroethyl n-propyl sulfide, became crucial tools in academic and government laboratories. brieflands.com They allow for the investigation of the fundamental chemical reactivity of the 2-chloroethyl sulfide functional group under safer conditions. Early synthetic routes to simple sulfides often involved the reaction of an alkyl halide with a hydrosulfide (B80085) anion or a thiolate. These foundational reactions in organosulfur chemistry paved the way for the preparation of the specific chloroalkyl sulfides needed for reactivity and toxicological studies.

Academic Significance and Research Focus on this compound and its Analogues

The primary academic significance of this compound and its close analogues, particularly 2-chloroethyl ethyl sulfide (CEES), lies in their use as simulants for the chemical warfare agent sulfur mustard. brieflands.comresearchgate.net Due to the high toxicity and handling restrictions of sulfur mustard, these analogues provide a safer means to study the chemical and biological mechanisms of vesicant action. brieflands.comresearchgate.net Research has shown that CEES mimics many of the effects of sulfur mustard, such as inducing DNA damage, inflammation, and apoptosis in skin and bronchial cells. nih.govnih.gov

Key Research Areas:

Toxicological Studies: Researchers use CEES to create in vitro and in vivo models to understand how sulfur mustards cause cellular damage. For instance, studies on human bronchial epithelial cells have shown that CEES exposure leads to an accumulation of triglycerides, providing insight into the metabolic disruption caused by these agents. nih.gov Similarly, research on hairless mice has used CEES to identify inflammatory biomarkers and pathological changes associated with skin injury, which is crucial for developing medical countermeasures. nih.gov

Decontamination and Detection: The development of effective methods to neutralize and detect sulfur mustards is a major research focus. Analogues like this compound and its relatives are used to test the efficacy of new decontaminating agents and to develop sensitive detection systems. researchgate.netnih.gov For example, the reaction kinetics of butyl 2-chloroethyl sulfide with potential neutralizing compounds have been studied using techniques like electron paramagnetic resonance (EPR). nih.gov

Mechanistic Chemistry: These compounds are ideal substrates for studying the kinetics and mechanisms of reactions involving the 2-chloroethyl sulfide group. This includes detailed investigations into their hydrolysis and reactions with various nucleophiles, which is fundamental to understanding their environmental persistence and biological activity. researchgate.netnih.gov

Structural Relationships within the Chloroalkyl Sulfide Class Relevant to Reaction Mechanisms

The reactivity of this compound and its analogues is dominated by the interaction between the sulfur atom and the chloroethyl group. The sulfur atom, being a soft nucleophile, is positioned beta to the carbon bearing the chlorine atom, a good leaving group. This arrangement facilitates a high rate of intramolecular cyclization.

The key mechanistic step in the reactions of these compounds, particularly in polar solvents like water, is an intramolecular nucleophilic substitution (an SNi reaction). The sulfur atom attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming a highly strained, three-membered cyclic sulfonium (B1226848) ion, known as an episulfonium ion. researchgate.netresearchgate.net

Reaction Mechanism Steps:

Formation of the Episulfonium Ion: The lone pair of electrons on the sulfur atom attacks the adjacent carbon, leading to the expulsion of the chloride ion. This is the rate-determining step and is an example of neighboring group participation, which significantly accelerates the reaction compared to a simple primary alkyl chloride without the participating sulfur atom.

Reaction with Nucleophiles: The highly reactive and strained episulfonium ion is then rapidly attacked by any available nucleophile. In the case of hydrolysis, the nucleophile is a water molecule. This attack opens the three-membered ring to form a hydroxyethyl (B10761427) sulfide. In the presence of other nucleophiles, a variety of products can be formed.

This mechanism explains the high reactivity of these compounds. The structure of the alkyl group attached to the sulfur (e.g., propyl vs. ethyl) has a modest electronic effect on the rate of this reaction but does not change the fundamental pathway. nih.govnih.gov The study of these reactions in various media, such as microemulsions, has confirmed that the degradation proceeds via this cyclic sulfonium ion intermediate. researchgate.net The formation of this intermediate is a common feature for the entire class of 2-chloroethyl sulfides and is central to their biological activity, as the episulfonium ion is a potent alkylating agent capable of reacting with biological macromolecules like DNA. researchgate.net

Comparison of this compound and Related Analogues

| Compound | Structure | Molecular Formula | Key Application/Significance |

| This compound | CH3CH2CH2SCH2CH2Cl | C5H11ClS | Simulant for chemical warfare agents. |

| 2-Chloroethyl ethyl sulfide (CEES) | CH3CH2SCH2CH2Cl | C4H9ClS | Widely used research analogue for sulfur mustard. brieflands.comresearchgate.net |

| 2-Chloroethyl methyl sulfide | CH3SCH2CH2Cl | C3H7ClS | A simpler analogue, also known as hemisulfur mustard. chemeo.com |

| Bis(2-chloroethyl) sulfide (Sulfur Mustard) | (ClCH2CH2)2S | C4H8Cl2S | Potent vesicant chemical warfare agent. nih.gov |

| 2-Chloroethyl phenyl sulfide | C6H5SCH2CH2Cl | C8H9ClS | An aryl analogue used as a simulant. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4303-42-8 |

|---|---|

Molecular Formula |

C5H11ClS |

Molecular Weight |

138.66 g/mol |

IUPAC Name |

1-(2-chloroethylsulfanyl)propane |

InChI |

InChI=1S/C5H11ClS/c1-2-4-7-5-3-6/h2-5H2,1H3 |

InChI Key |

LAZDGCFXCRZCPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCCCl |

Origin of Product |

United States |

Mechanistic Chemical Reactivity of 2 Chloroethyl N Propyl Sulfide and Analogues

Intramolecular Cyclization and Episulfonium Ion Chemistry

The presence of the sulfur atom at the β-position to the leaving group (chloride) is a defining feature of the reactivity of 2-chloroethyl n-propyl sulfide (B99878). This arrangement facilitates an intramolecular nucleophilic attack, a process that is central to its chemical behavior.

The initial step in the reaction of 2-chloroethyl n-propyl sulfide and its analogues, such as 2-chloroethyl ethyl sulfide, is an intramolecular SN2 attack by the sulfur atom on the carbon bearing the chlorine atom. udel.edu This results in the displacement of the chloride ion and the formation of a strained, three-membered cyclic sulfonium (B1226848) ion, known as an episulfonium ion. udel.eduresearchgate.net This cyclization is a first-order reaction. researchgate.net

The formation of the episulfonium ion is a key feature of the chemistry of sulfur mustards and their analogues. udel.edu These cyclic intermediates are highly reactive electrophiles due to the strained ring and the positive charge on the sulfur atom. udel.edunih.gov However, they are also generally unstable and difficult to isolate or directly detect. researchgate.net Their existence is often inferred from the products formed in subsequent reactions. researchgate.net The conversion of 2-chloroethyl ethyl sulfide to a methyl sulfonium derivative can block the formation of this reactive episulfonium ion. nih.gov

The intramolecular cyclization described above is a classic example of neighboring group participation (NGP), also referred to as anchimeric assistance. dalalinstitute.comwikipedia.org NGP is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org In the case of this compound, the lone pair of electrons on the sulfur atom participates in the displacement of the chloride leaving group. dalalinstitute.comwikipedia.org

Nucleophilic Substitution Reactions and Kinetics

The highly electrophilic nature of the episulfonium ion intermediate makes it susceptible to attack by a wide range of nucleophiles. The kinetics of these reactions are influenced by the nature of the nucleophile, the solvent, and the presence of other ionic species.

The episulfonium ion formed from this compound and its analogues reacts readily with various nucleophiles. unive.it These include water (hydrolysis), alcohols, amines, and other sulfur compounds. udel.eduresearchgate.netunc.edu For example, in the presence of water, the episulfonium ion is attacked by a water molecule to form 2-hydroxyethyl ethyl sulfide (in the case of 2-chloroethyl ethyl sulfide hydrolysis) and hydrochloric acid. unc.edu The reactivity of sulfur mustards with nucleophiles like the amino groups on DNA is a key aspect of their biological activity. udel.edu

Studies on analogues have shown varied reactivity. For instance, 3-(N,N-dimethylamino)propyl methyl carbonate and (methylthio)butyl methyl carbonate are highly reactive towards nucleophiles, whereas (methylthio)propyl methyl carbonate shows no reaction under similar conditions. unive.it The nucleophilicity of the sulfur atom plays a crucial role, with electron-withdrawing groups on the sulfide reducing its nucleophilicity and thus the rate of episulfonium ion formation. dtic.mil

The hydrolysis of 2-chloroethyl ethyl sulfide, an analogue of this compound, generally follows first-order kinetics when the compound is in dilute solution. dtic.mil However, at higher concentrations, the reaction can deviate from simple first-order behavior due to the formation of sulfonium salt products that can participate in subsequent reactions. nih.gov

Kinetic studies on related half-mustard carbonates have shown their reactions to be first-order. unive.it The rate constants for these reactions have been determined at different temperatures, allowing for the calculation of activation energies. unive.it For example, the oxidation of various sulfides, including 2-chloroethyl ethyl sulfide, by N-sulfonyloxaziridines has been studied to determine competition rates, which are influenced by the nucleophilicity of the sulfur atom. dtic.mil

Table 1: Competition Rates of Oxidation of Various Sulfides Relative to HD (bis(2-chloroethyl)sulfide)

| Sulfide | Competition Rate (k/k_HD) |

|---|---|

| Ethyl sulfide | 5.0 |

| 2-Chloroethyl ethyl sulfide (CEES) | 1.0 |

| bis(2-chloroethyl)sulfide (HD) | 0.2 |

Data adapted from a study on the competition rates of oxidation of various sulfides. The rates are relative to bis(2-chloroethyl)sulfide (HD) and illustrate the effect of electron-withdrawing groups on the reactivity. dtic.mil

The solvent plays a critical role in the reaction pathways of this compound and its analogues. In aqueous solutions, hydrolysis is the predominant reaction. researchgate.netunc.edunih.gov The use of organic co-solvents may be necessary to dissolve hydrophobic analogues for reactions in aqueous media. researchgate.net The solvent can also influence the product distribution. For example, in the reaction of 2-chloroethyl ethyl sulfide with a nucleophilic probe, a significant color change was observed in DMSO, but not in acetone, indicating a solvent-dependent reaction pathway. researchgate.net

Anionic species present in the reaction mixture can also significantly affect the reaction. The addition of excess chloride ions to the hydrolysis of 2-chloroethyl ethyl sulfide led to unexpected changes in the reaction mechanism. nih.gov The nature of the anion can influence the toxicity of sulfur mustards, with iodide ions increasing toxicity more than chloride ions. researchgate.net The competition between different anions for reaction with the episulfonium ion can alter the product distribution. For instance, in the presence of both water and chloride ions, both hydrolysis and the reverse reaction to form the chloroethyl sulfide can occur.

Oxidative Transformations of Sulfide Moiety

The sulfur atom in this compound and its analogues is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation significantly alters the chemical and toxicological properties of the parent compound.

The oxidation of the sulfide moiety in this compound proceeds in a stepwise manner. The initial oxidation converts the sulfide to a sulfoxide (B87167). Further oxidation of the sulfoxide yields a sulfone. This process can be achieved using various oxidizing agents. For instance, in the context of chemical warfare agent decontamination, oxidation is a key detoxification pathway. The oxidation of the sulfur atom in sulfur mustards, such as bis(2-chloroethyl) sulfide (HD), to form the corresponding sulfoxide is a method to render them non-vesicant. unc.eduopcw.org However, overoxidation to the sulfone can sometimes lead to compounds with greater toxicity. researchgate.net

The reaction mechanism often involves the formation of a transient, highly reactive episulfonium ion, especially in aqueous environments. researchgate.net This intermediate is susceptible to nucleophilic attack, which can lead to a variety of products depending on the reaction conditions.

Photosensitized oxidation provides an alternative pathway for the transformation of this compound. This process typically involves the use of a photosensitizer that, upon irradiation with light, generates reactive oxygen species (ROS), such as singlet oxygen (¹O₂) or superoxide (B77818) radicals (O₂•⁻). researchgate.net These ROS then react with the sulfide to form the sulfoxide.

For example, porphyrin-based photosensitizers have been shown to be effective in the photocatalytic degradation of 2-chloroethyl ethyl sulfide (CEES), a common simulant for sulfur mustard. researchgate.net Under visible light irradiation in the presence of air, these sensitizers generate singlet oxygen which selectively oxidizes CEES to the non-toxic 2-chloroethyl ethyl sulfoxide (CEESO). researchgate.net The quantum yield of singlet oxygen generation is a critical factor in the efficiency of these systems. researchgate.net Porous organic polymers incorporating singlet oxygen-generating moieties have also been developed for the mild and selective oxidation of organic sulfides to sulfoxides, which is particularly important for the detoxification of mustard gas analogues where overoxidation to the more toxic sulfone must be avoided. researchgate.net

Various catalytic systems have been developed to achieve the selective oxidation of sulfides to sulfoxides. These systems often employ metal-based catalysts or enzymes.

Titanium dioxide (TiO₂) is a well-studied photocatalyst for the oxidation of sulfur compounds. When illuminated with UV light, TiO₂ generates electron-hole pairs that lead to the formation of hydroxyl radicals and other ROS, which in turn oxidize the sulfide. lookchem.com The photocatalytic oxidation of CEES on TiO₂ surfaces has been shown to yield a range of products, including the corresponding sulfoxide. researchgate.net

Enzyme-catalyzed oxidation offers a high degree of selectivity. Chloroperoxidase, for example, can catalyze the oxidation of sulfur mustard in the presence of hydrogen peroxide and a halide ion. researchgate.net Thioether methyltransferase represents another enzymatic pathway, where the enzyme catalyzes the S-adenosylmethionine-dependent methylation of various thioethers, including 2-chloroethyl ethyl sulfide. This methylation to a methyl sulfonium derivative is considered a detoxification mechanism as it blocks the formation of the reactive episulfonium ion. osti.gov

Degradation and Environmental Transformation Chemistry

The environmental fate of this compound is governed by its degradation and transformation pathways, which include hydrolysis and microbial processes.

In aqueous environments, this compound and its analogues undergo hydrolysis. The mechanism of hydrolysis for 2-chloroethyl ethyl sulfide (CEES) has been studied extensively as a simulant for sulfur mustard. The process is initiated by an intramolecular cyclization to form a transient and highly reactive episulfonium cation, with the concurrent release of a chloride ion. unc.eduresearchgate.net

This episulfonium ion can then react with water to form 2-hydroxyethyl ethyl sulfide (HEES) and hydrochloric acid. unc.edu However, under more concentrated conditions, the episulfonium ion can also react with another molecule of the parent sulfide, leading to the formation of dimeric sulfonium ions. unc.eduresearchgate.net Over time, these sulfonium salts can further degrade. One of the identified degradation products from the dimeric sulfonium ions of CEES is 1,4-dithiane (B1222100). nih.gov Studies have shown that after prolonged storage of CEES at ambient temperatures, 1,4-dithiane was the primary degradation product detected, while oxidation and simple hydrolysis products were not observed. nih.gov

The complexity of the degradation pathways for mustard-type compounds bearing a 2-chloroethyl group is well-recognized, with potential routes including elimination to form vinyl species, cyclization to form compounds like 1,4-thioxane, and intermolecular reactions leading to sulfonium salt formation. opcw.org

Table 1: Key Hydrolytic Degradation Products of 2-Chloroethyl Sulfide Analogues

| Precursor | Degradation Product | Pathway |

|---|---|---|

| 2-Chloroethyl ethyl sulfide | 2-Hydroxyethyl ethyl sulfide | Hydrolysis |

| 2-Chloroethyl ethyl sulfide | Dimeric sulfonium ions | Intermolecular reaction |

Microbial and enzymatic processes can play a significant role in the transformation of organic sulfides and ethers in the environment. While specific studies on this compound are limited, research on related compounds provides valuable insights.

Enzymes such as thioether methyltransferase can methylate 2-chloroethyl ethyl sulfide, converting it into a less reactive methyl sulfonium derivative, which is considered a detoxification pathway. osti.gov This enzymatic reaction has been demonstrated both in vitro and in vivo in mice, where the methylated products are more water-soluble and can be excreted in urine. osti.gov

The broader field of bioremediation has explored the use of microorganisms to degrade various environmental pollutants. For instance, the biotransformation of organic micropollutants (OMPs) during wastewater treatment often involves enzymatic reactions. acs.org Ammonia-oxidizing bacteria (AOB) can transform OMPs through both direct enzymatic reactions, primarily hydroxylation, and indirect reactions with biologically produced reactive nitrogen species. acs.org While not directly studying this compound, these studies highlight the potential for microbial communities to degrade such compounds through various oxidative and hydrolytic enzymatic pathways.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chloroethyl ethyl sulfide (CEES) |

| 2-Chloroethyl ethyl sulfoxide (CEESO) |

| 2-Hydroxyethyl ethyl sulfide (HEES) |

| 1,4-Dithiane |

| 1,4-Thioxane |

| Bis(2-chloroethyl) sulfide (HD, Sulfur Mustard) |

| Thioether methyltransferase |

| Chloroperoxidase |

| Singlet oxygen |

| Superoxide radical |

| Titanium dioxide |

Photochemical Degradation Pathways

The photochemical degradation of this compound and its analogues, such as 2-chloroethyl ethyl sulfide (CEES), primarily proceeds through photocatalytic oxidation. This process involves the generation of highly reactive oxygen species (ROS) that attack the sulfide, leading to its decomposition into less toxic products.

Under UV irradiation, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂), the degradation of CEES, a close analogue of this compound, occurs through several pathways. rsc.orgresearchgate.net One major pathway is the oxidation of the sulfur atom to form the corresponding sulfoxide, 2-chloroethyl ethyl sulfoxide (CEESO), which is significantly less toxic. rsc.orgrsc.org This selective oxidation is a key strategy in detoxification. Further oxidation can lead to the formation of the sulfone, but this is often less desirable as some sulfones can retain toxicity. rsc.org

The generation of singlet oxygen (¹O₂) and superoxide radicals (O₂•−) by the photocatalyst under visible light irradiation is a critical step in the oxidation of CEES to its non-toxic sulfoxide. rsc.org Studies using porphyrin-based metal-organic frameworks (MOFs) have demonstrated efficient and selective photooxidation of CEES to the sulfoxide. acs.org The mechanism involves the stabilization of a persulfoxide intermediate by hydrogen-bond donors, which is crucial for the selective formation of the sulfoxide. acs.org

In addition to oxidation at the sulfur atom, C-S bond cleavage can also occur during photochemical degradation. nih.gov This leads to the formation of various smaller molecules. For instance, the photocatalytic degradation of gaseous CEES over TiO₂ has been shown to produce ethylene, chloroethylene, ethanol, acetaldehyde, and chloroacetaldehyde (B151913) as primary intermediates. researchgate.net The final degradation products are typically simple, non-toxic compounds such as carbon dioxide, water, sulfur dioxide, and hydrogen chloride. researchgate.net

While specific studies on the photochemical degradation of this compound are limited, the pathways observed for CEES are expected to be analogous due to their structural similarity. The primary difference, the n-propyl group in place of an ethyl group, is not expected to fundamentally alter the main degradation mechanisms of sulfur oxidation and C-S bond cleavage. However, the reaction rates and product distributions may vary slightly due to the difference in the alkyl chain length.

Reaction with Scavenging Agents and Deactivating Substrates in Chemical Studies

The electrophilic nature of this compound and its analogues, which is responsible for their toxicity, also makes them susceptible to attack by nucleophilic scavenging agents. sdstate.eduacs.org These scavengers react with the sulfide to form less toxic products, effectively neutralizing the threat. The development of such scavengers is a key area of research for creating antidotes and decontamination solutions.

Structure-Activity Relationships in Scavenging Reactions

The effectiveness of a scavenging agent is highly dependent on its molecular structure, particularly the nature of its nucleophilic functional groups. sdstate.edu A systematic study of various functional groups has revealed important structure-activity relationships in the neutralization of CEES.

Table 1: Effectiveness of First-Generation Scavengers against CEES

| Functional Group | Example Compound | Scavenging Effectiveness |

|---|---|---|

| Amine | Ethylamine | Moderate |

| Thiol | Ethanethiol | High |

| Thioacid | Thioacetic acid | Low (produced additive toxicity) |

| Acetamide | Acetamide | Low |

This table is based on data from studies on the neutralization of 2-chloroethyl ethyl sulfide (CEES). researchgate.netacs.org

Research has shown a general trend where increasing nucleophilicity of the functional group leads to better scavenging ability. sdstate.eduacs.org Thiols and amines have been identified as particularly promising functional groups due to their high nucleophilicity and the relatively low toxicity of the resulting products. sdstate.eduacs.org For example, compounds containing thiol and amine moieties have demonstrated significant protection against the toxic effects of CEES. acs.org

Further studies with second-generation scavengers, which are often existing drug molecules containing these promising functional groups, have continued to build on these findings.

Table 2: Performance of Selected Second-Generation Scavengers against CEES

| Scavenger | Key Functional Group(s) | Performance in Reducing CEES Toxicity |

|---|---|---|

| Methimazole (MIZ) | Thiodiamine | High |

| 2,3-Dimercapto-1-propanesulfonic acid (DMPS) | Dithiol | High |

| N-acetylcysteine (NAC) | Thiol, Amide | Moderate to High |

| Mercaptoethylsulfonate (MESNA) | Thiol | Moderate |

This table is based on data from studies on the neutralization of 2-chloroethyl ethyl sulfide (CEES). acs.org

These studies underscore the principle that a deliberate, structure-activity-based approach is crucial for identifying the most effective molecular features for scavenging sulfur mustard analogues like this compound. sdstate.edu

Development of Reactive Materials for Chemical Decomposition

In addition to molecular scavengers, solid and polymeric materials are being developed for the decomposition of this compound and its analogues. These materials offer advantages in terms of ease of application and potential for reuse.

One approach involves the use of reactive sorbents such as metal oxides. For example, titanate nanoscrolls, a form of TiO₂ nanocrystals, have been shown to effectively absorb and decompose CEES through hydrolysis. unc.edu The large surface area of these materials allows for rapid absorption of the contaminant, while intrinsic water molecules facilitate the hydrolytic reaction to produce less toxic products like 2-hydroxyethyl ethyl sulfide. unc.edu

Functionalized polymers represent another important class of reactive materials. N-chlorinated hydantoin (B18101) thermoplastic polyurethanes have been synthesized and fabricated into porous membranes and fibers. rsc.org These materials show good efficacy in decomposing CEES, with the N-Cl moiety acting as the reactive site. rsc.org Research in this area also focuses on improving the stability of these reactive polymers to environmental factors such as moisture and UV light. rsc.org

Polymer-based decontamination agents are also being developed to be applied as coatings or gels. science.gov These can be applied to a contaminated surface, where they absorb and neutralize the chemical agent. science.gov Such systems are being designed to be effective against a range of chemical warfare agents and their simulants.

The development of these reactive materials is guided by an understanding of the chemical reactivity of the target compounds. By incorporating functional groups known to be effective in scavenging reactions into the structure of these materials, scientists are creating advanced solutions for the decontamination of surfaces and equipment contaminated with sulfur mustard surrogates.

Advanced Analytical Methodologies for 2 Chloroethyl N Propyl Sulfide and Its Chemical Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying and structurally characterizing 2-Chloroethyl n-propyl sulfide (B99878) and its transformation products. These techniques provide detailed information on molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of chemical compounds. While specific NMR spectral data for 2-Chloroethyl n-propyl sulfide is not extensively published in public literature, its structure can be inferred from data on analogous compounds and standard chemical shift principles. For instance, ¹³C NMR data is available for related chloroethyl sulfides. nih.govnih.gov In a study involving the reaction of bis-(2-chloroethyl) sulfide (sulfur mustard, HD) with a chlorinated glycoluril, the decay of the ¹³C-NMR resonance at a 91.7 ppm chemical shift was observed, indicating a reaction at the chloroethyl moiety. nih.gov

Based on the structure of this compound (Cl-CH₂-CH₂-S-CH₂-CH₂-CH₃), the expected ¹H and ¹³C NMR chemical shifts can be predicted. The protons on the carbons adjacent to the electronegative chlorine and sulfur atoms would exhibit characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on standard chemical shift values and data from analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cl-C H₂- | ~3.6 - 3.8 | ~42 - 45 |

| -C H₂-S- | ~2.8 - 3.0 | ~34 - 37 |

| S-C H₂- | ~2.6 - 2.8 | ~32 - 35 |

| -C H₂-CH₃ | ~1.6 - 1.8 | ~22 - 24 |

Mass Spectrometry (MS) for Identification of Compounds and Transformation Products

Mass spectrometry is a critical tool for identifying this compound and its derivatives by providing information on their molecular weight and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile sulfur compounds. The NIST Mass Spectrometry Data Center contains GC-MS data for this compound. nih.gov

Studies on the closely related simulant, 2-chloroethyl ethyl sulfide (2-CEES), demonstrate the power of GC-MS for identifying impurities and degradation products. nih.govsemanticscholar.org One such study utilized both electron impact (EI) and methane (B114726) chemical ionization (CI) conditions. nih.gov Under EI, molecules are fragmented extensively, providing a characteristic "fingerprint" for identification. The EI mass spectrum of 2-CEES shows key fragment ions that are useful for its identification. nist.gov Chemical ionization is a softer technique that typically produces a prominent protonated molecule [M+H]⁺, which helps in confirming the molecular weight. In the analysis of stored 2-CEES, the primary degradation product identified was 1,4-dithiane (B1222100), which is formed from the breakdown of dimeric sulfonium (B1226848) ions. nih.govnih.gov

Table 2: Major Electron Ionization (EI) Mass Spectral Peaks for 2-Chloroethyl ethyl sulfide (Analog to this compound) Data sourced from the NIST WebBook for 2-Chloroethyl ethyl sulfide. nist.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 64 | 100.0 | [C₂H₄S]⁺ |

| 124 | 45.0 | [M]⁺ (Molecular Ion) |

| 61 | 40.0 | [C₂H₅S]⁺ |

| 88 | 35.0 | [M - HCl]⁺ |

Chemical Ionization Reaction Time-of-Flight Mass Spectrometry (CIR-TOF-MS) is an advanced, highly sensitive method for the real-time detection of trace gases. researchgate.netcopernicus.org Research has demonstrated its effectiveness in detecting chemical weapon agent (CWA) simulants, including 2-chloroethyl ethyl sulfide (2-CEES). researchgate.net The technique uses reagent ions, such as H₃O⁺, to ionize target molecules through proton transfer reactions. researchgate.netresearchgate.net

The key advantages of CIR-TOF-MS are its high sensitivity, with detection limits potentially reaching parts-per-trillion (pptV) levels, and its rapid response time. copernicus.orgresearchgate.net Studies have shown that chemical ionization of CWA simulants like 2-CEES is achievable with a variety of reagent ions. researchgate.net The ionization process was found to be largely unaffected by humidity, highlighting its suitability for analysis in diverse environmental conditions. researchgate.net This makes CIR-TOF-MS a promising technique for the sensitive and specific detection of this compound in the air. researchgate.net

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from complex matrices and from its related impurities or degradation products. The primary techniques used are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

GC is the method of choice for analyzing volatile and semi-volatile compounds like this compound. As discussed, it is most powerfully used when coupled with a mass spectrometer (GC-MS). nih.govsemanticscholar.orgresearchgate.net The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. Different columns can be used to optimize the separation of the target compound from other substances.

HPLC is used for less volatile compounds or when derivatization is employed. For sulfur compounds lacking a UV chromophore, a pre-column or post-column derivatization step is necessary to allow for detection by a UV/Vis detector, which is a common HPLC detector. nih.govdtic.mil A study on 2-CEES described a method where it was derivatized to form a UV-absorbing phenylsulfonylsulfilimine, which could then be readily separated and quantified by reverse-phase HPLC. nih.gov This approach allows for sensitive detection, with quantities as low as 20 nanograms being detectable. dtic.mil

Gas Chromatography (GC) with Specialized Detectors (e.g., Pulsed Flame Photometric Detection)

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net When coupled with a specialized detector, its specificity and sensitivity can be significantly enhanced. The Pulsed Flame Photometric Detector (PFPD) is particularly well-suited for this application due to its high selectivity for sulfur-containing compounds. tau.ac.ilscioninstruments.com

The PFPD operates on the principle of flame photometry, where compounds eluting from the GC column are combusted in a hydrogen-rich flame. scioninstruments.com This process excites sulfur atoms, causing them to emit light at characteristic wavelengths. The detector captures this emission, generating a signal proportional to the amount of the sulfur compound present. scioninstruments.com A key feature of the PFPD is its pulsed flame, which increases the peak intensity of the light emission and adds a time-domain element to the analysis, allowing for greater sensitivity and selectivity compared to the traditional Flame Photometric Detector (FPD). tau.ac.il This pulsing action also helps to minimize interferences from hydrocarbons, a common issue in complex sample matrices. americanlaboratory.com

The advantages of using GC-PFPD for the analysis of organosulfur compounds include:

High Sensitivity: The PFPD can achieve very low detection limits, often in the picogram-per-second (pg/s) range for sulfur. tau.ac.il

Excellent Selectivity: It provides high selectivity for sulfur and phosphorus over carbon, effectively eliminating hydrocarbon interference. americanlaboratory.com

Uniform Response: The detector exhibits a more uniform and equimolar response to different sulfur compounds compared to other sulfur-selective detectors. tau.ac.il

Research on CWA simulants has demonstrated the effectiveness of GC-PFPD. Systems have been developed for field analysis capable of detecting organosulfur compounds at concentrations as low as 200 ng/m³. researchgate.net

Table 1: Performance Characteristics of GC-PFPD for Sulfur Compound Analysis

| Parameter | Typical Value/Characteristic | Reference |

|---|---|---|

| Detector Type | Pulsed Flame Photometric Detector (PFPD) | researchgate.net |

| Selectivity (S/C) | >107 gS/gC | tau.ac.il |

| Minimum Detectable Level (Sulfur) | ~0.2 pgS/sec | tau.ac.il |

| Linearity | >104 | americanlaboratory.com |

| Key Advantage | Eliminates hydrocarbon quenching effects, enhancing sensitivity in complex matrices. | americanlaboratory.com |

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative for the analysis of this compound, particularly for its non-volatile degradation products or when thermal decomposition during GC analysis is a concern. researchgate.netnih.gov A significant challenge in using HPLC for this class of compounds is that they lack a native chromophore, making them invisible to standard UV-Vis detectors. dtic.mil To overcome this, pre-column or post-column derivatization strategies are employed.

Derivatization involves reacting the target analyte with a reagent to form a new compound (a derivative) that is easily detectable, typically by UV-Vis or fluorescence detectors. google.com For sulfur sulfides like this compound, a common strategy involves oxidation of the sulfur atom to create a sulfilimine or sulfoxide (B87167) that possesses strong UV-absorbing properties. dtic.mil

One documented method involves reacting non-chromophoric sulfides with N-halogeno-N-metal arylsulfonamidates, such as Chloramine-T or Chloramine-B, on a microscale. dtic.milgoogle.com This reaction produces arylsulfonylsulfilimine derivatives that are highly responsive to UV detection. google.com These derivatives can then be separated using reverse-phase HPLC, typically on a C18 column. dtic.milgoogle.com This method not only enables detection but also improves the separation by altering the polarity of the analytes. google.com The derivatization reaction is reproducible, and the detector response is linear over a range of concentrations. dtic.mil

Table 2: HPLC Derivatization and Detection Limits for Chloroethyl Sulfide Analogs

| Analyte | Derivatizing Agent | Derivative Formed | Detection Method | Reported Detection Limit | Reference |

|---|---|---|---|---|---|

| 2-Chloroethyl ethyl sulfide | Chloramine-B | Phenylsulfonylsulfilimine | UV Absorbance (254 nm) | 10 ng | dtic.milnih.gov |

| Ethyl 2-hydroxyethyl sulfide | Chloramine-B | Phenylsulfonylsulfilimine | UV Absorbance (254 nm) | 12 ng | dtic.milnih.gov |

| Ethyl vinyl sulfide | Chloramine-B | Phenylsulfonylsulfilimine | UV Absorbance (254 nm) | 21 ng | dtic.milnih.gov |

Note: 2-Chloroethyl ethyl sulfide is a close structural analog to this compound.

Development of Integrated Analytical Platforms for Complex Chemical Mixtures

The analysis of this compound in real-world scenarios, such as environmental samples, often involves detecting trace amounts within highly complex chemical mixtures. researchgate.netnih.gov No single sensor or analytical technique can typically provide the required sensitivity, selectivity, and confidence for unambiguous identification in such conditions. mdpi.com This has driven the development of integrated analytical platforms that combine multiple detection technologies. tactosia.com

These platforms, sometimes referred to as "hyphenated techniques," physically couple different analytical instruments to leverage the strengths of each. nih.gov The goal is to enhance separation, detection, and identification capabilities. A common and powerful example is the coupling of a separation technique with a highly specific detection method, such as Gas Chromatography-Mass Spectrometry (GC-MS). tactosia.comnih.gov In this setup, the GC separates the components of the mixture, and the MS provides mass spectra that can definitively identify the eluting compounds, including this compound.

More advanced platforms integrate a suite of different sensor technologies, which may include:

Ion Mobility Spectrometry (IMS): Provides rapid detection and is often used in portable field devices. mdpi.comnih.gov

Flame Photometry (FPD/PFPD): Offers high selectivity for specific elements like sulfur and phosphorus. mdpi.com

Photoionization Detectors (PID): Sensitive to a broad range of volatile organic compounds. mdpi.com

Infrared (IR) and Raman Spectroscopy: Provide structural information for molecular identification. mdpi.comnih.gov

By combining data from these orthogonal (independent) detection methods, often using machine learning or data fusion algorithms, these integrated systems can significantly improve the reliability of detection and reduce the rate of false alarms. mdpi.comresearchgate.net Such platforms are crucial for field analysis, enabling rapid, on-site, and confirmatory-level testing in challenging environments. tactosia.com

Computational Chemistry and Theoretical Investigations of 2 Chloroethyl N Propyl Sulfide Reactivity

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical (QM) calculations are a cornerstone for elucidating the intricate details of chemical reaction mechanisms, including the identification of transient species like transition states. For chloroethyl sulfides, a key reaction pathway is the intramolecular cyclization to form a highly reactive episulfonium ion (also referred to as a cyclic sulfonium (B1226848) ion). This process is crucial as the episulfonium ion is a potent alkylating agent.

The general mechanism involves the sulfur atom acting as an internal nucleophile, attacking the γ-carbon and displacing the chloride ion. This anchimeric assistance, or neighboring group participation, significantly accelerates the reaction compared to a direct S_N2 attack by an external nucleophile.

General Reaction Scheme:

While specific QM studies on 2-chloroethyl n-propyl sulfide (B99878) are not abundant in publicly accessible literature, the principles can be inferred from studies on analogous compounds like 2-chloroethyl ethyl sulfide (CEES). The hydrolysis of CEES, for instance, is understood to proceed through the formation of this cyclic sulfonium intermediate. nih.govresearchgate.net QM studies on similar S_N2 reactions highlight the possibility of having more than one transition state for a given elementary reaction, which can be influenced by the solvent environment. ariel.ac.ilresearchgate.net For the intramolecular cyclization of 2-chloroethyl n-propyl sulfide, the transition state would involve an elongated C-Cl bond and a newly forming C-S bond, with the positive charge delocalized over the sulfur and adjacent carbon atoms.

Theoretical calculations for related systems, such as the reaction of H₂S with Cl, demonstrate the importance of high-accuracy quantum-chemical computations to correctly model the potential energy surface and reaction kinetics, suggesting that sophisticated methods are necessary to accurately describe the transition states in sulfur-containing compounds. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its reactivity, particularly for the intramolecular cyclization. Conformational analysis helps to identify the stable low-energy structures of the molecule and the rotational barriers between them. The key dihedral angles that define the conformation are around the C-C and C-S bonds. For the intramolecular reaction to occur, the molecule must adopt a conformation that brings the sulfur atom and the chloroethyl group into proximity.

Studies on n-propylthiol have shown that it exists in several stable conformations, such as trans-gauche (TG) and gauche-gauche (GG), arising from rotations around the C-C and C-S bonds. nih.gov It is reasonable to assume that this compound will exhibit a similarly complex conformational landscape. The relative populations of these conformers will be dictated by their energies, which can be calculated using quantum mechanical methods.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in a solvent or at an interface. nist.gov MD simulations track the movement of atoms over time, allowing for the exploration of the conformational space and the identification of preferred structures and dynamic transitions between them. researchgate.net For a molecule like this compound, MD simulations could reveal the frequency of conformations suitable for the formation of the episulfonium ion. The choice of force field in these simulations is crucial for accurately representing the interactions within the molecule and with its surroundings. nih.gov

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational models are increasingly used to predict the reactivity and selectivity of chemical reactions. rsc.org For this compound, a primary reactive pathway is the formation of the episulfonium ion, which can then be attacked by various nucleophiles. The selectivity of these subsequent reactions (i.e., which nucleophile reacts and at which carbon of the episulfonium ring) can be predicted using computational methods.

The reactivity of the episulfonium ion is dictated by the distribution of positive charge and the energies of its lowest unoccupied molecular orbitals (LUMOs). The carbon atoms of the three-membered ring are electrophilic and susceptible to nucleophilic attack. The presence of the n-propyl group will have an electronic and steric influence on the reactivity compared to a simple ethyl or methyl group.

Computational studies can also predict the likelihood of other competing reactions, such as elimination reactions to form vinyl sulfides, or direct S_N2 substitution by external nucleophiles without the formation of the episulfonium ion. The relative activation barriers for these different pathways can be calculated using QM methods.

While there are no specific computational studies predicting the reactivity and selectivity of this compound, experimental work on a sensor for the related 2-chloroethyl ethyl sulfide (CEES) highlights the importance of selective interactions, which are fundamentally governed by the electronic and structural properties of the molecule that computational chemistry can explore. researchgate.net

Elucidation of Structure-Reactivity Relationships through Computational Models

Computational models are powerful tools for establishing clear relationships between the molecular structure of a compound and its chemical reactivity. mdpi.com For this compound, several structural features are key determinants of its reactivity:

The nature of the sulfur atom: Its polarizability and ability to act as a nucleophile are central to the formation of the episulfonium ion.

The chloroethyl group: The C-Cl bond is the leaving group in the cyclization reaction. Its strength and polarity influence the reaction rate.

The n-propyl group: This group can influence the reactivity through steric hindrance and electronic effects (inductive effects). It can also affect the conformational preferences of the molecule.

Computational techniques like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can be used to quantify these relationships. mdpi.com For instance, NBO analysis can reveal the charge distribution on the atoms and the nature of the orbitals involved in bonding, providing a quantitative basis for understanding the nucleophilicity of the sulfur and the electrophilicity of the carbon atoms.

Studies on other organosulfur compounds have successfully used these methods to rationalize their conformational preferences and reactivity. For example, in a study of substituted diheterophosphinane-2-sulfides, DFT and NBO analyses were used to evaluate the stability of different conformers and relate it to stereoelectronic effects. mdpi.com A similar approach for this compound would involve calculating various molecular descriptors and correlating them with experimentally observed or computationally predicted reactivity.

The following table summarizes key computational parameters that could be calculated to understand the structure-reactivity relationship of this compound, based on methodologies applied to similar compounds.

| Computational Parameter | Significance for Reactivity | Relevant Computational Method |

|---|---|---|

| HOMO-LUMO Gap | A smaller gap generally indicates higher reactivity. The HOMO is often localized on the sulfur atom, and the LUMO on the C-Cl antibonding orbital. | DFT, Ab initio methods |

| NBO Charges | The partial charge on the sulfur atom indicates its nucleophilicity. Charges on the carbons in the chloroethyl group indicate their electrophilicity. | NBO analysis (within DFT or other QM methods) |

| Activation Energy (E_a) for Cyclization | The energy barrier for the formation of the episulfonium ion. A lower barrier means a faster reaction. | Transition State Theory calculations with QM methods |

| Conformational Energies | The relative energies of different conformers determine their population at a given temperature. Only certain conformers are reactive. | QM calculations (e.g., DFT, MP2) |

| Bond Dissociation Energy (C-Cl) | The energy required to break the C-Cl bond. This influences the leaving group ability of the chloride. | QM calculations |

By systematically studying these parameters, a comprehensive computational model of the reactivity of this compound can be constructed, providing predictive power for its behavior in various chemical environments.

Emerging Research Areas and Materials Science Applications Involving Chloroalkyl Sulfide Chemistry

Rational Design of Polymeric and Nanomaterial Systems for Chemical Transformation

The targeted design of advanced materials capable of interacting with and neutralizing chloroalkyl sulfides is a critical area of research, driven by the need for effective decontamination technologies. Rational design involves creating polymers and nanomaterials with specific functionalities tailored to capture and chemically alter these compounds. escholarship.orgnih.gov

Photoresponsive porous materials, including metal-organic frameworks (MOFs), porous organic polymers (POPs), and TiO2-derived materials, are being systematically developed for the photochemical detoxification of sulfur mustards and their simulants. rsc.org These materials are designed to absorb light and generate reactive oxygen species (ROS), which then oxidize the sulfur atom in the chloroalkyl sulfide (B99878), rendering it less toxic. rsc.org The effectiveness of these materials hinges on tuning their excitonic effects to maximize ROS generation. rsc.org

A prime example of nanomaterial design is the use of titanate nanoscrolls for the decontamination of 2-chloroethyl ethylsulfide (CEES), a close analog of 2-Chloroethyl n-propyl sulfide. unc.edu These nanoscrolls, a variant of TiO2 nanocrystals, possess a large surface area for rapid absorption and intrinsically contain the necessary water molecules to facilitate hydrolytic degradation of the agent. unc.edu The design leverages the material's inherent properties to both sequester and neutralize the chemical agent in an environmentally friendly manner. unc.edu The hydrolysis proceeds through a transient cyclic sulfonium (B1226848) cation intermediate, which reacts with the water contained within the nanoscrolls to produce 2-hydroxyethyl ethyl sulfide and HCl. unc.edu

The synthesis of functionalized polymers also represents a key strategy. nih.govrsc.org For instance, polysulfide polymers are known for their resistance to solvents and are synthesized via the reaction of dihalo compounds with disodium (B8443419) polysulfides. researchgate.net This fundamental reaction highlights how the reactivity of a dihaloalkane, conceptually similar to the reactive chloro- end of this compound, can be used to build a polymer backbone. researchgate.net Researchers have also developed methods to create block copolymers, such as PEG-b-PPS (poly(ethylene glycol)-b-poly(propylene sulfide)), by using macroinitiators, allowing for precise control over the polymer architecture to suit specific applications. rsc.org

Interactive Table 1: Designed Nanomaterials for Chloroalkyl Sulfide Transformation

| Material System | Target Compound | Transformation Mechanism | Key Research Finding | Reference |

|---|---|---|---|---|

| Titanate Nanoscrolls | 2-Chloroethyl ethylsulfide (CEES) | Hydrolysis | Nanoscrolls act as a reactive sorbent, providing intrinsic water for rapid hydrolytic decomposition of CEES. | unc.edu |

| Photoactive Porous Materials (MOFs, POPs) | Sulfur Mustards (HD) and simulants | Photocatalytic Oxidation | Materials generate reactive oxygen species (ROS) under light to detoxify agents. | rsc.org |

| Copper Sulfide (CuS) Nanoclusters | Not specified, general synthesis | Trapped Intermediate Synthesis | A method using thiol-terminated PEG to trap reaction intermediates allows for the creation of ultrastable CuS nanoclusters. | nih.gov |

| Transition Metal Sulfide (TMS) Nanomaterials | CO2 (application example) | Electrocatalytic Reduction | TMS nanomaterials like MoS2 and WS2 are synthesized via methods such as chemical vapor deposition (CVD) for catalytic applications. | mdpi.com |

Application of Chloroalkyl Sulfide Reactivity in Targeted Organic Synthesis as Building Blocks

The bifunctional nature of this compound, featuring a nucleophilic sulfur atom and a carbon atom susceptible to nucleophilic attack (via the chloro leaving group), makes it a valuable building block in targeted organic synthesis. thieme.deresearchgate.net The construction of carbon-sulfur (C-S) bonds is a foundational strategy for producing a wide array of sulfur-containing compounds used in pharmaceuticals and materials. mdpi.com

The reactivity of chloroethyl sulfides is well-documented. They can undergo intramolecular cyclization to form a transient, highly reactive cyclic sulfonium cation. unc.eduresearchgate.net This intermediate is then readily attacked by nucleophiles. This reactivity is harnessed to build more complex molecular architectures. For example, in the presence of a nucleophile, the 2-chloroethyl group can alkylate a variety of molecules. nih.gov

Modern synthetic methods are moving beyond traditional C-S coupling reactions to use novel substrates. mdpi.com While specific examples detailing the use of this compound are specialized, the general principles of its reactivity are widely applied. For instance, the synthesis of diaryl sulfides can be achieved from sulfonyl chlorides and aryl boronic acids, where the sulfur source acts as a precursor to a reactive intermediate that couples with the aryl component. mdpi.com Similarly, the chloroethyl sulfide moiety can be viewed as a precursor. The sulfur atom can be used in nucleophilic displacement reactions, while the chloro-terminated ethyl group can act as an electrophile in subsequent steps.

Research into the synthesis of various sulfide-containing molecules provides a template for how this compound could be used. mdpi.comrsc.org For example, the synthesis of 3-arylthioindoles involves an iodine-catalyzed reaction where a sulfenylation source reacts with indoles. mdpi.com The this compound molecule could theoretically serve as a 'propylthio' donor in similar catalytic cycles, with the chloroethyl group either being retained for further functionalization or eliminated, depending on the reaction conditions.

Fundamental Studies in Environmental Chemical Transformations for Decontamination Science

Understanding the fundamental chemical transformation pathways of this compound and its analogs is essential for developing effective decontamination methods. The primary environmental transformation reactions are hydrolysis and oxidation.

Hydrolysis: The hydrolysis of 2-chloroethyl ethyl sulfide (CEES) has been studied extensively as a model for sulfur mustards. researchgate.netosti.gov The reaction proceeds via an SN1 mechanism involving the formation of a cyclic sulfonium ion intermediate. unc.eduosti.govresearchgate.net In dilute solutions, this intermediate reacts with water to produce the corresponding hydroxyethyl (B10761427) sulfide (e.g., 2-hydroxyethyl ethyl sulfide) and HCl. unc.edu However, under more concentrated conditions, the reaction becomes more complex. The initially formed products can further react, leading to the formation of various sulfonium salts, which can alter the reaction kinetics away from simple first-order behavior. researchgate.net The rate of hydrolysis is also influenced by the solvent system; studies in ethanol-water and acetone-water mixtures have been conducted to better understand these kinetics. osti.gov

Oxidation: Oxidation provides an alternative pathway for transformation. In contrast to hydrolysis, which is a substitution reaction, oxidation targets the sulfur atom. The reaction of CEES with hydroxide (B78521) ions under certain conditions leads to a base-catalyzed elimination of HCl to form the corresponding vinyl sulfide. researchgate.net More controlled oxidation transforms the sulfide into a sulfoxide (B87167) and then a sulfone. researchgate.netnih.gov These oxidized products have different chemical properties and toxicities compared to the parent sulfide. For example, atmospheric pressure plasma jets have been used to decontaminate surfaces contaminated with CEES. nih.gov This method generates hydroxyl radicals (·OH) that attack the CEES, leading to a variety of products including 2-Hydroxyethyl ethyl sulfide, 2-Chloroethyl ethyl sulfoxide, and 2-Chloroethyl ethyl sulfone. nih.gov

These fundamental studies provide the chemical basis for decontamination science. By understanding the reaction intermediates, products, and kinetics, more efficient and safer methods for neutralizing these hazardous compounds can be developed.

Interactive Table 2: Key Transformation Reactions of Chloroalkyl Sulfides

| Reaction Type | Reagents/Conditions | Key Intermediate(s) | Major Product(s) | Reference |

|---|---|---|---|---|

| Hydrolysis | Water, aqueous mixtures | Cyclic sulfonium ion | 2-Hydroxyethyl ethyl sulfide, HCl, various sulfonium salts | unc.eduresearchgate.netresearchgate.net |

| Oxidation | Atmospheric Pressure Plasma Jet (Helium) | Hydroxyl radicals (·OH) | 2-Hydroxyethyl ethyl sulfide, 2-Chloroethyl ethyl sulfoxide, 2-Chloroethyl ethyl sulfone | nih.gov |

| Base-Catalyzed Elimination | Hydroxide Ion (OH⁻) | Not specified | Ethyl vinyl sulfide | researchgate.net |

| Photochemical Oxidation | Photoactive porous materials + light | Reactive Oxygen Species (ROS) | Oxidized sulfur species (sulfoxides, sulfones) | rsc.org |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-chloroethyl n-propyl sulfide in laboratory settings?

- Methodological Guidance :

- PPE Requirements : Use fluorinated rubber gloves (minimum thickness 0.7 mm) and chloroprene splash guards (0.6 mm thickness) to prevent skin contact. Full-face respirators with ABEK-type filters (EN 14387 standard) are mandatory for vapor protection .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) in a dry, ventilated environment. Avoid exposure to moisture to prevent hydrolysis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid drainage into sewers due to environmental toxicity .

Q. How can researchers determine key physicochemical properties of this compound?

- Analytical Approaches :

- Boiling Point/Molecular Weight : Use gas chromatography (GC) with sulfur-specific detectors (e.g., SPB®-HAP columns) for precise quantification. Cross-reference with NIST Chemistry WebBook data for validation .

- Reactivity : Conduct kinetic studies under controlled humidity to assess hydrolysis rates. Monitor byproducts like hydrogen chloride (HCl) using FTIR or mass spectrometry .

Q. What are the primary hazards associated with this compound during experimental workflows?

- Risk Mitigation :

- Toxicity : Classified as a potent alkylating agent with vesicant properties. Use fume hoods with ≥100 ft/min airflow to minimize inhalation risks .

- Decomposition : Thermal degradation produces sulfur oxides (SOₓ) and HCl. Implement real-time gas sensors (e.g., photoionization detectors) during high-temperature experiments .

Advanced Research Questions

Q. How can experimental designs optimize the oxidative degradation of this compound?

- Advanced Methodology :

- Catalytic Systems : Use metal-organic frameworks (MOFs) like NU-1000 functionalized with polyoxometalates (e.g., H₃PW₁₂O₄₀) to enhance oxidation rates. Supercritical CO₂ activation reduces reaction half-life (t₁/₂) to 1–3 minutes .

- Product Selectivity : Monitor intermediates (e.g., sulfoxides vs. sulfones) via HPLC-MS. Adjust catalyst loading to favor less toxic singly oxidized products .

Q. How should researchers address discrepancies in reported oxidation byproducts of this compound?

- Data Reconciliation Strategies :

- Mechanistic Studies : Compare pathways under UV irradiation vs. thermal activation. Conflicting sulfone/sulfoxide ratios may arise from radical vs. electrophilic oxidation mechanisms .

- Cross-Validation : Replicate studies using standardized simulants (e.g., 2-chloroethyl ethyl sulfide) under identical conditions to isolate variables like chlorine substituent effects .

Q. What advanced analytical techniques are recommended for detecting trace-level degradation byproducts?

- High-Sensitivity Methods :

- GC×GC-TOFMS : Two-dimensional gas chromatography with time-of-flight mass spectrometry resolves co-eluting sulfides and disulfides in complex matrices .

- NMR Spectroscopy : Use ¹H- and ³¹P-NMR to identify phosphorylated byproducts in catalytic studies .

Q. What are the limitations of using this compound as a simulant for sulfur mustard (HD) in defense research?

- Critical Evaluation :

- Reactivity Differences : The n-propyl group may reduce vesicant activity compared to HD’s bis(2-chloroethyl) structure. Validate toxicity profiles using in vitro assays (e.g., human keratinocyte models) .

- Regulatory Constraints : Mustard gas analogs are prohibited in many labs; ensure compliance with the Rotterdam Convention and local biosafety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.